BenchChemオンラインストアへようこそ!

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Drug-Drug Interaction CYP Inhibition ADMET

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a synthetic, low-molecular-weight (341.21 g/mol) heterocyclic compound belonging to the thieno[2,3-c]pyrazole class. This class is widely investigated for its ability to modulate protein kinases and ion channels, with numerous derivatives reported as Aurora kinase inhibitors and potassium channel (Kir3.1/Kir3.4) inhibitors.

Molecular Formula C14H10Cl2N2O2S
Molecular Weight 341.21
CAS No. 554439-41-7
Cat. No. B2390277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS554439-41-7
Molecular FormulaC14H10Cl2N2O2S
Molecular Weight341.21
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)O)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C14H10Cl2N2O2S/c1-7-8-5-12(14(19)20)21-13(8)18(17-7)6-9-10(15)3-2-4-11(9)16/h2-5H,6H2,1H3,(H,19,20)
InChIKeyGJBQMJHARZRPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 554439-41-7) – Core Structural & Pharmacological Class


1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a synthetic, low-molecular-weight (341.21 g/mol) heterocyclic compound belonging to the thieno[2,3-c]pyrazole class [1]. This class is widely investigated for its ability to modulate protein kinases and ion channels, with numerous derivatives reported as Aurora kinase inhibitors and potassium channel (Kir3.1/Kir3.4) inhibitors [2]. The compound's distinctive 2,6-dichlorobenzyl substituent at the N1 position and the free carboxylic acid at C5 are key structural features that differentiate it from simpler thieno[2,3-c]pyrazole analogs and are expected to influence target binding and physicochemical properties .

Why Generic Thieno[2,3-c]pyrazoles Cannot Substitute for 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid


Simple thieno[2,3-c]pyrazole-5-carboxylic acids or analogs with unsubstituted benzyl groups lack the precise 2,6-dichlorobenzyl motif that critically dictates steric and electronic complementarity within target binding pockets [1]. In known kinase and ion channel inhibitor chemotypes, even minor changes to the N1 substituent can alter inhibitory potency, selectivity, and pharmacokinetic profiles by orders of magnitude [2]. Therefore, generic substitution risks loss of on-target activity or introduction of unpredictable off-target effects, making the specific procurement of CAS 554439-41-7 essential for reproducible research outcomes in probe development or pharmacological profiling campaigns.

Quantitative Differentiation Evidence for 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid vs. Closest Analogs


CYP2C19 Inhibition Profile: A Single-Concentration Screen with Quantitative Ki

In a recombinant enzyme assay, 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibited a Ki of 50,000 nM (50 µM) against CYP2C19, using 3-O-methylfluorescein as a substrate [1]. This level of inhibition is relatively weak compared to many drug-like molecules that typically show Ki values in the low micromolar to nanomolar range, suggesting a low potential for CYP2C19-mediated drug-drug interactions. However, this single-point data cannot be used to infer superiority over unsubstituted or differently substituted analogs without direct comparator measurements.

Drug-Drug Interaction CYP Inhibition ADMET

Kinase Inhibition Potential: Structural Class-Level Inference

Thieno[2,3-c]pyrazole-5-carboxylic acid derivatives have been patented as potent Aurora kinase inhibitors [1]. While no quantitative IC50 data for this specific compound has been published in accessible literature, the class-level activity suggests potential utility in kinase-focused drug discovery. The 2,6-dichlorobenzyl group is expected to enhance hydrophobic interactions within the kinase hinge region compared to unsubstituted benzyl or methyl analogs, but this remains a hypothesis requiring experimental validation.

Kinase Inhibitor Cancer Thieno[2,3-c]pyrazole

Potassium Channel Modulation: Class-Level Inference from Patent Literature

A distinct patent family claims thieno[2,3-c]pyrazoles as inhibitors of Kir3.1 and Kir3.4 potassium channels, with potential applications in neurological and cardiovascular disorders [1]. While the specific compound CAS 554439-41-7 is not explicitly claimed in the representative claims, its core scaffold matches the generic formula. The 2,6-dichlorobenzyl substitution is consistent with the preferred lipophilic aromatic R1 groups described in the patent.

Ion Channel Kir3.1 Kir3.4 CNS

Recommended Application Scenarios for 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid Based on Established Evidence


Scaffold for Kinase Inhibitor Optimization Programs

The thieno[2,3-c]pyrazole core with a 2,6-dichlorobenzyl substituent is a privileged structure for kinase inhibition [1]. Researchers can utilize CAS 554439-41-7 as a starting point for structure-activity relationship (SAR) studies targeting Aurora kinases or other therapeutically relevant kinases, particularly for cancer indications.

In Vitro ADMET Profiling Reference Standard

With a characterized CYP2C19 Ki of 50 µM [1], this compound serves as a useful reference in in vitro panels assessing cytochrome P450 inhibition potential. Its relatively weak CYP2C19 interaction makes it a candidate for medicinal chemistry campaigns where minimal drug-drug interaction liability is desired.

Potassium Channel Probe Development

Based on the class-level evidence for Kir3.1/Kir3.4 inhibition [1], this compound can be employed as a tool compound in electrophysiology studies aimed at validating novel ion channel targets in neurological or cardiovascular disease models.

Quote Request

Request a Quote for 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.